molecular formula C6H3FN4O4S B13177478 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride

6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride

Cat. No.: B13177478
M. Wt: 246.18 g/mol
InChI Key: XUVNBZJBUURAKS-UHFFFAOYSA-N
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Description

6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride is a specialized chemical building block designed for advanced research and development applications. This compound integrates two highly valuable functional groups: a sulfonyl fluoride, which is pivotal in chemical biology and covalent inhibitor design for targeting serine hydrolases and other nucleophilic residues, and a nitro-substituted [1,2,4]triazolo[1,5-a]pyridine core, an electron-deficient heterocycle known for its role in material science and medicinal chemistry. The [1,2,4]triazolo[1,5-a]pyridine scaffold is recognized as an electron-accepting unit, making its derivatives, particularly those with electron-withdrawing nitro groups, subjects of interest in the development of organic electronic materials, such as thermally activated delayed fluorescence (TADF) emitters for OLEDs . Furthermore, nitro derivatives of related azolo-fused heterocycles, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been investigated for their potential biological activities, including as effectors for adenosine receptors with reported antiseptic properties . The presence of the sulfonyl fluoride group, a key warhead in SuFEx (Sulfur Fluoride Exchange) click chemistry, makes this reagent a promising candidate for the synthesis of sulfonate and sulfonamide derivatives, facilitating the exploration of new covalent probes and pharmaceutical agents . This product is offered For Research Use Only. It is strictly for laboratory and further manufacturing use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C6H3FN4O4S

Molecular Weight

246.18 g/mol

IUPAC Name

6-nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride

InChI

InChI=1S/C6H3FN4O4S/c7-16(14,15)6-8-5-2-1-4(11(12)13)3-10(5)9-6/h1-3H

InChI Key

XUVNBZJBUURAKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NN2C=C1[N+](=O)[O-])S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and mechanochemical methods allows for efficient and scalable production of the compound .

Mechanism of Action

The mechanism of action of 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of various enzymes, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 . These interactions result in the modulation of signaling pathways involved in inflammation, cell proliferation, and metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Activity References
6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride C₆H₃FN₄O₄S ~245.16 (calculated) Nitro, sulfonyl fluoride High reactivity (inferred)
6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride C₆H₃ClN₄O₄S 262.62 (calculated) Nitro, sulfonyl chloride Collision cross-section data
5,7-Dimethyl-N-(substituted phenyl)-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide C₁₄H₁₄N₄O₂S 302.35 (calculated) Sulfonamide, methyl, phenyl Herbicidal (ALS inhibition)
6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine C₁₂H₈BrN₃ 274.116 Bromo, phenyl High lipophilicity (LogP 3.16)
[1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride C₆H₄ClN₃O₂S 217.63 Sulfonyl chloride Lower molecular weight
Key Observations:
  • Sulfonyl Fluoride vs. Sulfonyl Chloride: The fluoride derivative is expected to exhibit lower molecular weight (~245 vs. Sulfonyl fluorides are also less prone to hydrolysis compared to chlorides, making them preferable in covalent inhibitor design .
  • Sulfonamide Derivatives : The 5,7-dimethyl-sulfonamide analog () demonstrates herbicidal activity via acetolactate synthase (ALS) inhibition. Its activity is highly dependent on spatial conformation, suggesting that substituents on the triazolo-pyridine scaffold critically influence target binding .
  • Bromo-Phenyl Analog : The 6-bromo-2-phenyl derivative () exhibits high lipophilicity (LogP 3.16), which may enhance membrane permeability compared to polar sulfonyl fluoride/chloride derivatives. This highlights the trade-off between reactivity and bioavailability in drug design .

Reactivity and Analytical Properties

  • Collision Cross-Section (CCS) : For the sulfonyl chloride analog (C₆H₃ClN₄O₄S), predicted CCS values range from 145.6 Ų ([M+H]⁺) to 159.3 Ų ([M+Na]⁺), indicating moderate ion mobility in mass spectrometry. These data suggest that the sulfonyl fluoride derivative would exhibit similar CCS profiles due to structural similarity .
  • Synthetic Utility : Sulfonyl chlorides (e.g., ) are common intermediates for synthesizing sulfonamides, sulfonic acids, and other derivatives. The fluoride analog may serve as a more stable alternative in reactions requiring selective leaving groups .

Biological Activity

6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride is a compound of increasing interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Name : this compound
  • Molecular Formula : C6H5N5O3S
  • Molecular Weight : 215.20 g/mol

Antiviral Activity

Research has demonstrated that derivatives of triazolo compounds exhibit significant antiviral properties. For instance, studies on related compounds have shown their ability to inhibit viral hemagglutinin binding to cellular receptors. This mechanism is crucial in preventing viral entry into host cells . The antiviral activity is often assessed through hemagglutination inhibition assays.

Antioxidant Properties

Compounds similar to 6-nitro-[1,2,4]triazolo[1,5-a]pyridine have been evaluated for their antioxidant capabilities. These studies indicate that certain derivatives can scavenge free radicals effectively, which is essential for mitigating oxidative stress in biological systems .

Antiproliferative Effects

The antiproliferative activity of triazolo compounds has been investigated against various cancer cell lines. Notably, compounds synthesized from the triazolo framework have shown promising results in inhibiting cancer cell proliferation. For example, one study reported IC50 values ranging from 0.011 to 0.015 μM against human cancer cell lines like SGC-7901 and A549 .

Study 1: Antiviral Efficacy

In a study focusing on polyphenol-modified azolo-azines, researchers found that certain derivatives exhibited high virus-inhibiting activity against influenza viruses. The most effective compounds were those that prevented the binding of viral hemagglutinin to cellular receptors .

Study 2: Antioxidant Activity

Another investigation assessed the antioxidant properties of various triazolo derivatives. The results indicated that compounds containing pyrogallol and catechol residues displayed the highest antioxidant capacity, highlighting the potential of these structures in therapeutic applications .

Data Tables

Activity Type Compound IC50 (μM) Cell Line
AntiviralPolyphenol-modified azolo-azinesNot specifiedInfluenza virus
AntioxidantPyrogallol-modified triazolesNot specifiedN/A
Antiproliferative6-Nitro-triazolo derivatives0.011–0.015SGC-7901, A549

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